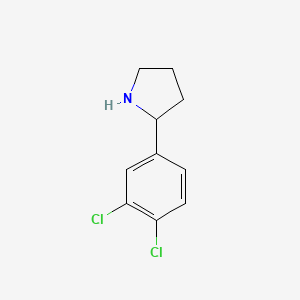
2-(3,4-Dichlorophenyl)pyrrolidine
描述
2-(3,4-Dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11Cl2N. It is a member of the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is notable for its dichlorophenyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as 2-(3,4-dichlorophenyl)pyrrolidine, are known to interact with various biological targets . The specific target can vary depending on the compound’s structure and the presence of additional functional groups .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a manner that is influenced by the stereochemistry of the molecule and the spatial orientation of substituents . This interaction can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this compound is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s worth noting that pyrrolidine derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors , which could potentially be affected by environmental conditions.
生化分析
Biochemical Properties
2-(3,4-Dichlorophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific protein sites, altering their conformation and activity. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism. These molecular interactions are crucial for understanding the compound’s biochemical properties and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to changes in its biochemical properties and cellular effects. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression and cellular metabolism. Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For instance, low doses of the compound may have minimal effects on cellular function, while higher doses may result in significant changes in gene expression and cellular metabolism. Additionally, high doses of the compound may lead to toxic or adverse effects, such as cell death or tissue damage. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, potentially altering cellular metabolism. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical properties and potential therapeutic applications. The compound may interact with transporters or binding proteins, influencing its localization and accumulation within cells and tissues. For instance, it may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. Understanding these transport and distribution mechanisms is essential for designing experiments and interpreting results in biochemical research .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This includes any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its biochemical properties and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)pyrrolidine typically involves the reaction of 3,4-dichlorobenzaldehyde with pyrrolidine under specific conditions. One common method includes:
Condensation Reaction: 3,4-dichlorobenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
2-(3,4-Dichlorophenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dichlorophenyl)pyrrole
- 2-(3,4-Dichlorophenyl)piperidine
- 2-(3,4-Dichlorophenyl)imidazole
Uniqueness
2-(3,4-Dichlorophenyl)pyrrolidine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the pyrrolidine ring and the dichlorophenyl group contributes to its unique properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTITXVXGJJQFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392553 | |
| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-82-1 | |
| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


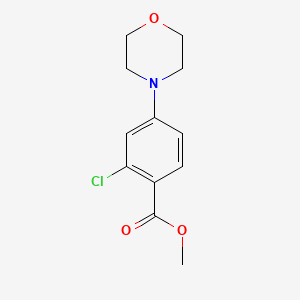
![1-[(4-Ethenylphenyl)methyl]piperazine](/img/structure/B1364324.png)
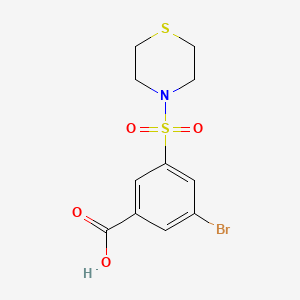
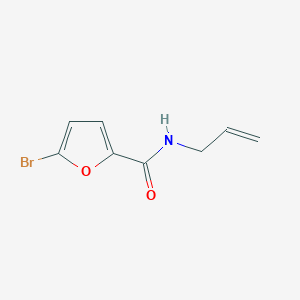
![1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364340.png)

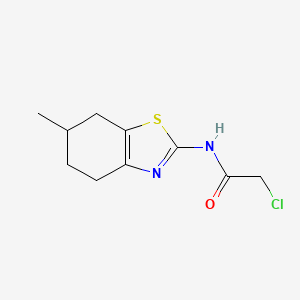
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-(dimethylamino)-1-penten-3-one](/img/structure/B1364351.png)
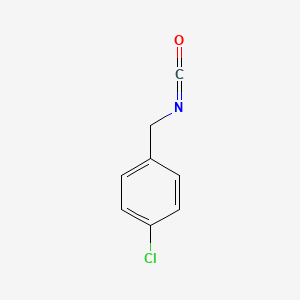
![methyl 1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1364355.png)

![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1364358.png)
![2-[(2-{4-[(Cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364364.png)
![2-[[2-[(2-Carboxycyclohexanecarbonyl)amino]cyclohexyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364370.png)
